molecular formula C8H4BrF3N2 B1530038 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile CAS No. 1805594-45-9

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile

Cat. No.: B1530038
CAS No.: 1805594-45-9
M. Wt: 265.03 g/mol
InChI Key: IVMXDMYNVXEVOR-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative featuring a trifluoromethyl group at position 3, a bromine atom at position 2, and an amino group at position 3.

Properties

IUPAC Name

5-amino-2-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-5(14)2-6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXDMYNVXEVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of bioactive molecules with potential biological activities. Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional or positional similarities with 5-amino-2-bromo-3-(trifluoromethyl)benzonitrile:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile NH₂ (5), Br (2), CF₃ (3) C₈H₄BrF₃N₂ Amino, bromo, trifluoromethyl, nitrile
4-Amino-2-(trifluoromethyl)benzonitrile NH₂ (4), CF₃ (2) C₈H₅F₃N₂ Amino, trifluoromethyl, nitrile
2-Amino-4-chloro-5-methoxybenzonitrile NH₂ (2), Cl (4), OCH₃ (5) C₈H₇ClN₂O Amino, chloro, methoxy, nitrile
3-Bromo-5-fluoro-4-iodoaniline Br (3), F (5), I (4), NH₂ (1) C₆H₄BrFINO Bromo, fluoro, iodo, amino

Electronic and Steric Effects

  • Substituent Positioning: The trifluoromethyl group at position 3 in the target compound introduces strong electron-withdrawing effects, which polarize the aromatic ring and reduce electron density at the nitrile group. In contrast, 4-amino-2-(trifluoromethyl)benzonitrile has CF₃ at position 2, leading to distinct resonance effects and altered reactivity in substitution reactions. The bromine atom at position 2 enhances electrophilic substitution resistance compared to chloro or iodo analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile ), where chlorine’s smaller size allows for different steric interactions.
  • Amino Group Influence: The amino group at position 5 in the target compound donates electrons via resonance, partially counterbalancing the electron-withdrawing effects of Br and CF₃. This contrasts with 3-bromo-5-fluoro-4-iodoaniline , where the amino group at position 1 creates a meta-directing effect for halogens.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP) compared to methoxy or hydroxyl analogs. For example, 2-amino-4-chloro-5-methoxybenzonitrile is less lipophilic due to its polar methoxy group.
  • Stability and Reactivity: The nitrile group in benzonitrile derivatives is susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing CF₃ group in the target compound may stabilize the nitrile against nucleophilic attack compared to analogs like 4-amino-2-(trifluoromethyl)benzonitrile .

Pharmaceutical Relevance

  • Impurity Profiling: 4-Amino-2-(trifluoromethyl)benzonitrile is identified as an impurity in bicalutamide synthesis, with HPLC methods detecting limits as low as 0.1% . This highlights the importance of benzonitrile derivatives in quality control for drug manufacturing.

Analytical Chemistry

  • The trifluoromethyl group in the target compound could similarly improve selectivity in sensor applications.

Biological Activity

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is C8H5BrF3NC_8H_5BrF_3N. The presence of amino, bromo, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular Weight252.03 g/mol
IUPAC Name5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The amino group may participate in hydrogen bonding with target proteins, while the bromo substituent can influence the compound's electronic properties.

Biological Activity

Research indicates that compounds similar to 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies suggest that halogenated derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.
  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. For instance, halogen substitution patterns significantly affect the inhibition potency against MAO-B .
  • Cytotoxicity : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, although specific data for 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is limited.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related compounds demonstrated that halogenated benzonitriles possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was essential for enhancing activity .
  • Enzyme Inhibition : A comparative analysis revealed that compounds with similar structures effectively inhibited MAO-B, with IC50 values indicating competitive inhibition mechanisms. The structural orientation of substituents was crucial for their inhibitory effectiveness .
  • Cytotoxicity Assessment : In vitro toxicity assays on various cell lines showed that certain derivatives were non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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